3-Methylbut-2-enyl 2-methylisocrotonate

Description

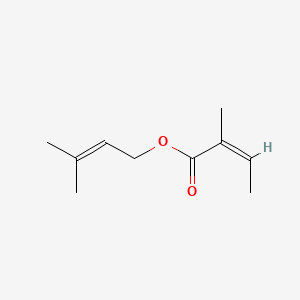

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5-6H,7H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDWXMWAIMIKSI-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241358 | |

| Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-82-8 | |

| Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbut-2-enyl 2-methylisocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-enyl 2-methylisocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methylbut 2 Enyl 2 Methylisocrotonate

Established Pathways for 3-Methylbut-2-enyl 2-methylisocrotonate Synthesis

The most common and established method for synthesizing this compound is through the direct esterification of 2-methylisocrotonic acid with 3-methyl-2-buten-1-ol (B147165) (prenol).

Esterification Reactions: Detailed Mechanistic Analysis

The synthesis of this compound via Fischer-Speier esterification involves the reaction of 2-methylisocrotonic acid and 3-methyl-2-buten-1-ol in the presence of an acid catalyst. The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid, 2-methylisocrotonic acid, is first protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol, 3-methyl-2-buten-1-ol, attacks the now more electrophilic carbonyl carbon of the protonated carboxylic acid. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups. This creates a good leaving group, water.

Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups reforms the carbonyl double bond, leading to the elimination of a water molecule.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.

Catalyst Systems and Reaction Conditions Optimization

A variety of catalyst systems can be employed for the synthesis of this compound. The choice of catalyst and reaction conditions significantly impacts the reaction rate, yield, and purity of the final product.

Homogeneous Catalysts: Traditional methods often utilize strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture, often leading to purification challenges and waste generation.

Heterogeneous Catalysts: To address the drawbacks of homogeneous catalysts, solid acid catalysts have been developed and utilized for esterification reactions. These catalysts are easily separable from the reaction mixture by simple filtration, allowing for catalyst recycling and a more environmentally friendly process. A common example is the use of ion-exchange resins like Amberlyst-15. jetir.org These catalysts offer high activity and selectivity for the synthesis of perfumery esters. jetir.org

Reaction Conditions: The optimization of reaction conditions is crucial for maximizing the yield of this compound. Key parameters that are typically optimized include:

Temperature: Esterification is a reversible reaction, and higher temperatures can increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products.

Molar Ratio of Reactants: Using an excess of one of the reactants, typically the alcohol (3-methyl-2-buten-1-ol), can shift the equilibrium towards the formation of the ester, thereby increasing the yield.

Removal of Water: As water is a byproduct of the esterification reaction, its removal from the reaction mixture can drive the equilibrium forward and enhance the yield of the ester. This is often achieved through azeotropic distillation using a Dean-Stark apparatus.

Below is an interactive data table summarizing typical reaction conditions for the synthesis of fragrance esters using a solid acid catalyst, which can be adapted for this compound.

| Parameter | Typical Range | Notes |

| Catalyst | Amberlyst-15 | A reusable solid acid catalyst. jetir.org |

| Temperature | 80-120 °C | Optimized to balance reaction rate and selectivity. |

| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | Excess alcohol favors product formation. |

| Catalyst Loading | 5-15 wt% (of total reactants) | Affects reaction rate. |

| Reaction Time | 2-8 hours | Monitored by techniques like GC for completion. |

| Water Removal | Dean-Stark trap | Crucial for high conversion rates. |

Strategies for Enhancing Yield and Stereoselectivity

Several strategies can be employed to enhance the yield and, where applicable, the stereoselectivity of the synthesis of this compound.

High-Yield Strategies: As mentioned, using an excess of one reactant and continuously removing water are primary methods for maximizing yield in equilibrium-limited esterification reactions.

Stereoselectivity: 2-Methylisocrotonic acid is a synonym for (E)-2-methyl-2-butenoic acid, also known as tiglic acid. The corresponding (Z)-isomer is angelic acid. To synthesize the specific (E)-isomer, 3-methylbut-2-enyl tiglate, it is crucial to start with the geometrically pure tiglic acid. If a mixture of isomers is used, the resulting product will also be a mixture. Stereoselective synthesis would involve either starting with the pure stereoisomer of the carboxylic acid or employing a catalyst and reaction conditions that favor the formation of the desired (E)-isomer. For instance, in the synthesis of related angelate esters, isomerization of the corresponding tiglate ester can be a route to the desired stereoisomer. google.com

Novel Synthetic Approaches and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemistry, novel and greener approaches for the synthesis of esters like this compound are being explored.

Chemoenzymatic Synthesis of this compound

Enzymatic catalysis, particularly using lipases, offers a mild and selective alternative to traditional chemical methods for ester synthesis. scielo.br Lipases can catalyze esterification reactions under mild conditions, often with high selectivity, which can be advantageous when dealing with sensitive functional groups. scielo.br

The chemoenzymatic synthesis of this compound would involve the use of a lipase (B570770) to catalyze the reaction between 2-methylisocrotonic acid and 3-methyl-2-buten-1-ol. The optimization of such a process would involve several factors:

Enzyme Selection: Different lipases exhibit varying activities and selectivities. Screening various commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei, would be a crucial first step.

Reaction Medium: The choice of solvent can significantly impact enzyme activity and stability. While organic solvents are often used, solvent-free systems are also being explored to enhance the green credentials of the process. scielo.br

Water Activity: The amount of water in the reaction medium is a critical parameter in lipase-catalyzed esterification, as excessive water can promote the reverse hydrolysis reaction.

Temperature and Substrate Ratio: Similar to chemical catalysis, these parameters need to be optimized to achieve the highest possible conversion and yield.

An interactive data table of typical parameters for lipase-catalyzed synthesis of terpene esters is presented below.

| Parameter | Typical Condition | Rationale |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High stability and reusability. |

| Temperature | 40-60 °C | Milder conditions to prevent enzyme denaturation. mdpi.com |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:2 | Optimization is key to avoid substrate inhibition. |

| Solvent | Hexane or Solvent-free | Non-polar solvents often favor esterification. scielo.br |

| Water Removal | Molecular sieves or vacuum | To shift the equilibrium towards synthesis. |

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fragrance and flavor esters. premiumbeautynews.com For this compound, this can involve several approaches:

Use of Renewable Feedstocks: Both 3-methyl-2-buten-1-ol and 2-methylisocrotonic acid can potentially be derived from biorenewable sources.

Benign Solvents: Replacing traditional volatile organic compounds with greener solvents like supercritical carbon dioxide or ionic liquids can reduce the environmental impact of the synthesis. personalcaremagazine.com Supercritical CO₂ is particularly attractive as it is non-toxic, non-flammable, and easily removed from the product. personalcaremagazine.com

Catalyst Reusability: The use of immobilized enzymes or solid acid catalysts that can be easily recovered and reused multiple times is a cornerstone of green synthesis, reducing waste and cost. jetir.org

Process Intensification: Techniques such as continuous flow reactors can offer better control over reaction parameters, leading to higher yields, shorter reaction times, and reduced energy consumption compared to batch processes.

Chemical Reactivity and Derivatization Studies of this compound

This compound, a notable ester, possesses a unique molecular architecture characterized by two reactive unsaturated centers: a prenyl (3-methylbut-2-enyl) group and a 2-methylisocrotonate moiety. This bifunctionality offers a rich landscape for a variety of chemical transformations, allowing for selective modifications at the ester linkage, as well as at the carbon-carbon double bonds of the alkyl and acyl groups. The study of its chemical reactivity is pivotal for the synthesis of novel derivatives with potentially valuable biological or sensory properties.

Reactions Involving the Ester Linkage

The ester functional group in this compound is a primary site for chemical modification, most commonly through hydrolysis and transesterification reactions. These processes cleave the ester bond, leading to the formation of its constituent alcohol and carboxylic acid or to a new ester, respectively.

Hydrolysis: The cleavage of the ester bond can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis, typically employing a strong acid such as sulfuric acid in the presence of excess water, is a reversible process that yields 3-methylbut-2-enol and 2-methylisocrotonic acid. The equilibrium of this reaction can be shifted towards the products by using a large volume of water.

Base-mediated hydrolysis, or saponification, is an irreversible reaction that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide. This reaction produces 3-methylbut-2-enol and the corresponding carboxylate salt, in this case, sodium 2-methylisocrotonate.

Furthermore, the prenyl ester group has been recognized as a useful protecting group for carboxylic acids in organic synthesis. Its removal can be effected under specific and mild conditions. For instance, treatment with trimethylsilyl (B98337) triflate (TMSOTf) can catalytically cleave the prenyl ester to afford the carboxylic acid and isoprene (B109036) in high yield. researchgate.net This method is valued for its chemoselectivity and for proceeding without causing epimerization at adjacent chiral centers. researchgate.net Other reagents, such as iodine in cyclohexane (B81311) or a combination of cerium(III) chloride heptahydrate and sodium iodide in refluxing acetonitrile (B52724), have also been successfully employed for the selective cleavage of prenyl esters under neutral conditions. researchgate.net These methods are compatible with a range of other functional groups, highlighting the versatility of the prenyl ester in synthetic strategies. researchgate.net

Transesterification: This process involves the exchange of the 3-methylbut-2-enyl group with another alcohol moiety. Transesterification can be catalyzed by either acids or bases. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. Base-catalyzed transesterification, conversely, proceeds through the deprotonation of the incoming alcohol, increasing its nucleophilicity. This reaction is a powerful tool for diversifying the ester structure and is widely applied in various industrial processes, including the production of polyesters and biofuels.

Transformations at the Unsaturated Alkyl and Acyl Moieties

The presence of carbon-carbon double bonds in both the 3-methylbut-2-enyl and the 2-methylisocrotonate portions of the molecule opens avenues for a wide array of addition and oxidation reactions. These transformations can be directed to one or both of the unsaturated sites, depending on the reaction conditions and reagents employed.

Reactions at the 3-Methylbut-2-enyl (Prenyl) Moiety: The trisubstituted double bond in the prenyl group is susceptible to electrophilic addition reactions. For instance, hydrogenation would lead to the saturation of this bond, yielding 3-methylbutyl 2-methylisocrotonate. Epoxidation of the prenyl group would introduce an oxirane ring, a versatile intermediate for further functionalization. Dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, would result in the formation of a diol.

Reactions at the 2-Methylisocrotonate Moiety: The α,β-unsaturated nature of the 2-methylisocrotonate moiety makes its double bond electron-deficient and thus reactive towards nucleophiles in conjugate addition reactions (Michael additions). It is also a participant in cycloaddition reactions such as the Diels-Alder reaction, where it can act as a dienophile.

Michael Addition: A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon of the 2-methylisocrotonate system. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Diels-Alder Reaction: The 2-methylisocrotonate moiety can react with a conjugated diene to form a six-membered ring, a cornerstone of synthetic organic chemistry for the construction of complex cyclic systems.

Epoxidation and Dihydroxylation: Similar to the prenyl group, the double bond of the 2-methylisocrotonate can undergo epoxidation and dihydroxylation, leading to the formation of glycidic esters and dihydroxy esters, respectively. These functionalized products are valuable chiral building blocks in synthesis.

Regioselective and Stereoselective Functionalizations

The presence of two distinct unsaturated sites in this compound presents a significant challenge and opportunity for regioselective and stereoselective transformations. The differential reactivity of the electron-rich prenyl double bond and the electron-deficient 2-methylisocrotonate double bond can be exploited to achieve selective functionalization.

Regioselectivity: Electrophilic reagents are expected to preferentially react with the more nucleophilic double bond of the 3-methylbut-2-enyl group. Conversely, nucleophilic reagents, particularly in Michael-type additions, will selectively attack the β-carbon of the α,β-unsaturated 2-methylisocrotonate system. The choice of catalysts and reaction conditions can further enhance this inherent regioselectivity. For example, certain transition metal catalysts can direct reactions to a specific double bond through coordination with the ester functionality.

Stereoselectivity: For reactions that generate new stereocenters, such as epoxidation, dihydroxylation, and certain cycloadditions, controlling the stereochemical outcome is of paramount importance.

Epoxidation: The stereoselectivity of epoxidation of the 2-methylisocrotonate double bond can be influenced by the presence of chiral catalysts. For α,β-unsaturated esters, various asymmetric epoxidation methods have been developed that can provide high enantioselectivity.

Diels-Alder Reaction: The stereochemical course of the Diels-Alder reaction is governed by the well-established endo rule and the facial selectivity can be controlled by the use of chiral Lewis acid catalysts. This allows for the synthesis of specific diastereomers of the resulting cyclohexene (B86901) derivatives.

The ability to perform regioselective and stereoselective reactions on this compound is crucial for accessing a diverse range of structurally complex and potentially bioactive molecules.

Data Tables

Table 1: Representative Reactions Involving the Ester Linkage

| Reaction Type | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O (excess) | 3-Methylbut-2-enol + 2-Methylisocrotonic acid |

| Saponification | NaOH, H₂O | 3-Methylbut-2-enol + Sodium 2-methylisocrotonate |

| Prenyl Ester Cleavage | TMSOTf (cat.) | 2-Methylisocrotonic acid + Isoprene |

| Transesterification | R-OH, Acid or Base catalyst | 2-Methylisocrotonyl-OR + 3-Methylbut-2-enol |

Table 2: Potential Transformations at the Unsaturated Moieties

| Moiety | Reaction Type | Potential Reagents | Expected Product Type |

| 3-Methylbut-2-enyl | Hydrogenation | H₂, Pd/C | Saturated alkyl ester |

| 3-Methylbut-2-enyl | Epoxidation | m-CPBA | Epoxidized alkyl ester |

| 3-Methylbut-2-enyl | Dihydroxylation | OsO₄, NMO | Dihydroxyalkyl ester |

| 2-Methylisocrotonate | Michael Addition | Nu⁻ (e.g., R₂CuLi) | β-Substituted ester |

| 2-Methylisocrotonate | Diels-Alder | Conjugated diene | Cyclohexene derivative |

| 2-Methylisocrotonate | Epoxidation | m-CPBA | Glycidic ester |

| 2-Methylisocrotonate | Dihydroxylation | OsO₄, NMO | Dihydroxyacyl ester |

Natural Occurrence and Biosynthetic Pathways of 3 Methylbut 2 Enyl 2 Methylisocrotonate

Identification and Characterization of Biological Sources

The presence of 3-Methylbut-2-enyl 2-methylisocrotonate in nature is predominantly linked to plant species, with specific localization in tissues responsible for the production of essential oils. While microbial production of this specific compound has not been extensively documented, the metabolic machinery for its synthesis exists within certain microbial pathways.

Distribution in Flora: Specific Plant Species and Tissues

The primary botanical source of this compound and its isomers is Roman chamomile (Anthemis nobilis, also known as Chamaemelum nobile). The essential oil extracted from the flower heads of this plant is particularly rich in a variety of angelate and tiglate esters. While this compound itself is not always individually reported in all analyses, the presence of its constituent parts—the 3-methylbut-2-enyl (prenyl) alcohol moiety and the 2-methylisocrotonic acid (an isomer of angelic and tiglic acids)—strongly suggests its occurrence.

A patent for the preparation of angelic acid and its esters explicitly mentions 3-methyl-2-butenyl (B1208987) as a potential alcohol for esterification, further supporting the likelihood of its natural presence in plants known to produce angelates. The flower heads, as the primary site of essential oil synthesis and storage in chamomile, are the specific tissues where this compound is most likely to be found in its highest concentrations.

Table 1: Potential Plant Sources of this compound and Related Esters

| Plant Species | Family | Tissue | Key Related Compounds |

| Anthemis nobilis (Roman Chamomile) | Asteraceae | Flower Heads | Angelate esters, Tiglate esters |

Microbial Production and Metabolites

Currently, there is a lack of direct scientific literature reporting the production of this compound by microorganisms. However, the fundamental building blocks for its synthesis are common in microbial metabolism. Various bacteria and fungi produce isoprenoids via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which could provide the 3-methylbut-2-enyl pyrophosphate precursor. Additionally, the degradation of amino acids like isoleucine in microbes can lead to the formation of acyl-CoA compounds structurally related to 2-methylisocrotonyl-CoA. The final esterification step would require a suitable microbial alcohol acyltransferase (AAT). While plausible, the natural microbial biosynthesis of this specific ester remains to be demonstrated.

Elucidation of the Biosynthetic Route

The biosynthesis of this compound is a multi-step process that combines elements of terpenoid and amino acid metabolism, culminating in an esterification reaction.

Precursor Identification and Isotopic Labeling Studies

The biosynthetic origins of the two main components of this compound can be inferred from established metabolic pathways, although specific isotopic labeling studies for this exact molecule are not yet available in the scientific literature.

The 3-methylbut-2-enyl (prenyl) moiety is a C5 isoprenoid unit. In plants, the biosynthesis of such units primarily occurs through the methylerythritol phosphate (MEP) pathway , which takes place in the plastids. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial precursors to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). DMAPP is the direct precursor to the prenyl group.

The 2-methylisocrotonate moiety is structurally related to tiglic acid and angelic acid. The biosynthesis of these C5 acids in plants and other organisms is known to originate from the catabolism of the branched-chain amino acid isoleucine . Through a series of enzymatic reactions, isoleucine is converted to tiglyl-CoA, which can then be isomerized and modified to yield 2-methylisocrotonyl-CoA, the activated acid precursor for the esterification.

Table 2: Hypothesized Precursors for the Biosynthesis of this compound

| Moiety | Precursor | Metabolic Pathway |

| 3-Methylbut-2-enyl | Dimethylallyl pyrophosphate (DMAPP) | Methylerythritol phosphate (MEP) pathway |

| 2-Methylisocrotonate | Isoleucine | Amino acid catabolism |

Enzymatic Steps and Associated Gene Clusters

The formation of this compound involves a series of enzymatic reactions, the final of which is the crucial esterification step.

Formation of the Alcohol Moiety: The precursor DMAPP is converted to 3-methylbut-2-en-1-ol (prenol). This conversion can be catalyzed by certain phosphatases that remove the pyrophosphate group.

Formation of the Acyl Moiety: Isoleucine is catabolized to 2-methylisocrotonyl-CoA. This pathway involves several enzymes, including branched-chain amino acid aminotransferase, branched-chain α-keto acid dehydrogenase, and acyl-CoA dehydrogenases.

Esterification: The final step is the condensation of 3-methylbut-2-en-1-ol with 2-methylisocrotonyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) . AATs are a large family of enzymes responsible for the formation of a wide variety of esters in plants, contributing significantly to their flavor and aroma profiles.

While specific gene clusters for the biosynthesis of this particular ester have not been identified in Anthemis nobilis, genomic and transcriptomic studies in chamomile and other Asteraceae species have revealed the presence of numerous genes encoding for enzymes of the MEP pathway, terpene synthases, and alcohol acyltransferases. The coordinated expression of these genes in the flower heads would be necessary for the production of this compound.

Regulation of Biosynthesis in Living Systems

The biosynthesis of secondary metabolites like this compound is tightly regulated in plants, often in a tissue-specific and developmentally controlled manner. The high concentration of this and related esters in the flower heads of Roman chamomile suggests that the expression of the relevant biosynthetic genes is upregulated in these tissues.

Transcriptome analyses of chamomile have shown that genes involved in the MEP pathway and AATs are highly expressed in flowers. The regulation of these pathways is complex and can be influenced by various factors, including developmental cues (e.g., flowering) and environmental stresses. Transcription factors are key players in orchestrating the expression of these biosynthetic genes, ensuring that the production of these volatile compounds occurs at the appropriate time and place, likely for roles in pollination or defense.

Advanced Spectroscopic and Chromatographic Characterization of 3 Methylbut 2 Enyl 2 Methylisocrotonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for a complete mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The 3-methylbut-2-enyl (prenyl) group will exhibit characteristic signals for its vinyl proton, the methylene (B1212753) group adjacent to the ester oxygen, and the two magnetically non-equivalent methyl groups. The 2-methylisocrotonate moiety will also display unique signals for its vinyl proton and the two methyl groups attached to the double bond. The approximate chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS) are anticipated as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinyl H (prenyl) | 5.3 - 5.5 | Triplet |

| -O-CH₂ - (prenyl) | 4.5 - 4.7 | Doublet |

| CH₃ (prenyl, x2) | 1.7 - 1.8 | Singlet |

| Vinyl H (isocrotonate) | 5.6 - 5.8 | Quartet |

| CH₃ -C= (isocrotonate) | 1.8 - 1.9 | Singlet |

| C=C-CH₃ (isocrotonate) | 1.9 - 2.0 | Doublet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Key signals will include the carbonyl carbon of the ester, the four sp² hybridized carbons of the two double bonds, the sp³ hybridized carbons of the methylene and methyl groups. The predicted chemical shifts are summarized below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O (ester) | 165 - 175 |

| C =CH (isocrotonate) | 125 - 130 |

| C=C H (isocrotonate) | 135 - 140 |

| C =CH (prenyl) | 118 - 122 |

| C=C H₂ (prenyl) | 138 - 142 |

| -O-C H₂- (prenyl) | 60 - 65 |

| C H₃ (prenyl, x2) | 18 - 26 |

| C H₃-C= (isocrotonate) | 12 - 15 |

| C=C-C H₃ (isocrotonate) | 20 - 25 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the vinyl proton and the methylene protons of the prenyl group would be expected, confirming their adjacent positions. Similarly, coupling between the vinyl proton and the allylic methyl protons of the isocrotonate (B1243802) moiety would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the -O-CH₂- protons would show a correlation to the signal for the -O-CH₂- carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. For 3-Methylbut-2-enyl 2-methylisocrotonate, with a molecular formula of C₁₀H₁₆O₂, the calculated exact mass is 168.11503 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition of the molecule.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to provide further structural information. While specific MS/MS studies on this compound are not widely published, a plausible fragmentation pathway can be proposed based on the structure. The initial electron ionization would generate the molecular ion [C₁₀H₁₆O₂]⁺˙ at m/z 168. Subsequent fragmentation would likely involve:

Loss of the prenyl group: Cleavage of the ester C-O bond could lead to the loss of a C₅H₉ radical, resulting in a fragment ion corresponding to the 2-methylisocrotonyl cation at m/z 85.

Loss of the isocrotonate moiety: Alternatively, cleavage could result in the formation of the stable prenyl cation (C₅H₉⁺) at m/z 69.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule and the formation of a radical cation.

Analysis of the relative abundances of these fragment ions can provide valuable insights into the stability of different parts of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ester, typically found in the region of 1715-1730 cm⁻¹. Other key absorptions would include:

C=C stretching vibrations from both the prenyl and isocrotonate moieties, expected around 1640-1680 cm⁻¹.

C-O stretching vibrations of the ester group, which typically appear as two bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Sp² C-H stretching from the vinyl groups, usually observed just above 3000 cm⁻¹.

Sp³ C-H stretching from the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond stretches are typically strong and sharp in the Raman spectrum, making them easily identifiable in the 1640-1680 cm⁻¹ range. The C=O stretch of the ester would also be visible, though generally weaker than in the IR spectrum. The various C-H bending and stretching modes, as well as skeletal vibrations, contribute to a complex and unique fingerprint region below 1500 cm⁻¹. researchgate.net

Characteristic Absorption Bands for Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The molecular structure of this compound contains several key functional groups, each with distinct vibrational frequencies that result in characteristic absorption bands in the IR spectrum. The principal functional groups are an α,β-unsaturated ester and carbon-carbon double bonds (alkenes).

The most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the ester group. libretexts.org Because the carbonyl is conjugated with a carbon-carbon double bond (α,β-unsaturated), its absorption frequency is shifted to a lower wavenumber compared to a saturated ester, typically appearing in the 1715-1730 cm⁻¹ range. orgchemboulder.com Saturated esters generally absorb at a higher frequency of 1735-1750 cm⁻¹. orgchemboulder.comucla.edu

The carbon-oxygen (C-O) single bond stretches of the ester group also produce strong and characteristic bands. These typically appear as two distinct absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹. orgchemboulder.com

The molecule contains two different types of carbon-hydrogen bonds (sp² and sp³) and carbon-carbon double bonds (C=C), which are also IR-active. The stretching vibrations of the vinylic C-H bonds (=C-H) of the alkene groups absorb at a frequency slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz In contrast, the stretching vibrations for the aliphatic C-H bonds (-C-H) of the methyl groups absorb just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. libretexts.orgucla.edu The C=C stretching vibration gives rise to a moderate band in the 1680-1640 cm⁻¹ region. vscht.cz

The characteristic IR absorption bands for the functional groups in this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| Alkyl | -C-H Stretch | 2950 - 2850 | Medium to Strong |

| α,β-Unsaturated Ester | C=O Stretch | 1730 - 1715 | Strong |

| Alkene | C=C Stretch | 1680 - 1640 | Variable |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is an essential technique for separating, identifying, and quantifying chemical compounds in a mixture. For a moderately volatile and non-polar compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective methods.

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds such as esters found in essential oils and flavorings. Method development involves optimizing several key parameters:

Stationary Phase (Column): The choice of column is critical for achieving separation. For esters like tiglates, low to mid-polarity columns are typically used. A common choice is a fused silica (B1680970) capillary column coated with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Elite-5MS, DB-5), which separates compounds based on their boiling points and polarity. researchgate.netgsconlinepress.com

Temperature Program: An oven temperature program is employed to ensure efficient separation of components with different volatilities. A typical program might start at a lower temperature (e.g., 60-110°C) and gradually ramp up to a higher temperature (e.g., 280°C) to elute less volatile compounds. gsconlinepress.com

Carrier Gas: Helium is a commonly used inert carrier gas, with a typical flow rate of 1.0 mL/min. gsconlinepress.com

Detector: For quantitative analysis, a Flame Ionization Detector (FID) is often used due to its high sensitivity and wide linear range for hydrocarbons. For identification, a Mass Spectrometer (MS) is used as the detector.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be used, particularly for quantitative analysis or when the compound is part of a complex, non-volatile matrix.

Mode of Separation: Reversed-phase HPLC is the most common mode. It uses a non-polar stationary phase (e.g., C18 or an amide-based column) and a polar mobile phase. mdpi.com

Mobile Phase: A gradient elution is often developed to provide optimal separation. This involves changing the composition of the mobile phase over time. For example, a gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) (or methanol) is common. mdpi.com

Detector: The α,β-unsaturated carbonyl system in this compound contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector, often a Diode Array Detector (DAD) set to a specific wavelength (e.g., 249 nm), can be used for detection and quantification. mdpi.com

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of certainty in compound identification, especially within complex mixtures like plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile compounds. jmchemsci.com The gas chromatograph separates the individual components of the mixture, which are then introduced into the mass spectrometer. Identification is based on two key pieces of data:

Retention Index (RI): The retention time of the compound is standardized relative to a series of n-alkanes, creating a Kováts Retention Index. This index is more reproducible across different instruments and conditions than retention time alone. For this compound, reported Kovats indices on non-polar columns are in the range of 1203-1205. nih.gov

Mass Spectrum: The mass spectrometer fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a molecular "fingerprint." This spectrum can be compared to spectral libraries (e.g., NIST, Wiley) for positive identification. researchgate.net It is important to note that isomers, such as the corresponding angelate, may have nearly identical mass spectra, making chromatographic separation and retention index data crucial for unambiguous identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are not suitable for GC analysis (e.g., non-volatile or thermally unstable). In LC-MS, the column effluent from the HPLC is directed into a mass spectrometer. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate molecular ions with minimal fragmentation. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented through Collision-Induced Dissociation (CID). wur.nlnih.gov This technique allows for the detailed characterization of molecular structure and is particularly useful for identifying novel or unknown prenylated compounds in complex biological extracts. wur.nlnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 3 Methylbut 2 Enyl 2 Methylisocrotonate

Conformational Analysis and Stereochemical Influences on Activity

A detailed conformational analysis of 3-methylbut-2-enyl 2-methylisocrotonate, which would involve the study of the spatial arrangement of its atoms and the energy associated with different rotational states around its single bonds, has not been reported. libretexts.org Such an analysis would be crucial to understanding how the molecule's three-dimensional shape influences its potential biological activity.

Isomeric Forms and Their Differential Interactions

The structure of this compound contains a double bond in both the alcohol and the acid moiety, allowing for the existence of geometric isomers (E and Z). Stereoisomerism can have a profound impact on the biological activity of a compound, as different isomers can interact with chiral biological targets like enzymes and receptors in distinct ways. wikipedia.org However, specific studies isolating and evaluating the differential interactions of the isomers of this compound have not been documented.

Mechanistic Basis of Molecular Interactions

Without experimental data, any discussion on the mechanistic basis of molecular interactions for this specific compound would be purely speculative. Research on analogous terpene esters suggests a wide range of potential biological activities, including cytotoxic and skin penetration enhancing effects, but these findings cannot be directly extrapolated to this compound without specific evidence. nih.govresearchgate.net

Studies on Enzyme Substrate Specificity or Inhibition

There are no published studies investigating this compound as a substrate or inhibitor for any specific enzyme.

Receptor Binding Profiling and Signaling Pathway Perturbations

No receptor binding assays or studies on the perturbation of signaling pathways by this compound have been reported in the scientific literature.

Fundamental Cellular and Subcellular Effects

Information regarding the fundamental effects of this compound on cellular or subcellular structures and functions is currently unavailable.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are developed based on a series of compounds with known biological activities to predict the activity of new compounds. nih.govresearchgate.net As there is no available bioactivity data for a series of compounds including this compound, no QSAR studies have been conducted.

Predictive Modeling of Molecular Activity

Predictive modeling in chemistry utilizes computational algorithms to forecast the biological activity or properties of a molecule based on its structure. For a compound like this compound, this could involve predicting its odor characteristics, flavor profile, or potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a primary method used in predictive modeling. QSAR models are mathematical equations that correlate a molecule's chemical structure with a specific activity. nih.gov These models are developed by analyzing a series of compounds with known activities and identifying the molecular descriptors that are most influential. For fragrance molecules, these descriptors can include molecular weight, shape, and electronic properties. nih.gov

In the context of this compound, a QSAR model could be developed to predict its perceived odor intensity or character. For instance, a study on aliphatic esters used various QSAR approaches to correlate chemical structure with fruity odor intensity. perfumerflavorist.com Such a model for this compound would involve calculating a range of molecular descriptors and correlating them with sensory panel data.

Illustrative Molecular Descriptors for QSAR Modeling of Fragrance Esters

| Descriptor Category | Specific Descriptor Example | Potential Influence on Odor Perception |

| Topological | Wiener Index | Relates to molecular branching and size, affecting volatility and receptor interaction. |

| Geometrical | Molecular Surface Area | Influences how the molecule fits into an olfactory receptor. |

| Electronic | Dipole Moment | Affects intermolecular interactions and binding to olfactory receptors. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's hydrophobicity, which is crucial for transport to olfactory receptors. |

These descriptors, among others, would be used to build a predictive model. Machine learning algorithms, such as random forests and support vector machines, are increasingly used to develop more complex and accurate QSAR models for predicting the properties of volatile organic compounds. researchgate.net

In Silico Design and Optimization of Analogues

In silico design involves the use of computer simulations to create and evaluate new molecules with desired properties before they are synthesized in a laboratory. researchgate.net This approach can significantly accelerate the discovery of novel fragrance and flavor compounds. For this compound, in silico design could be used to generate analogues with potentially more desirable characteristics, such as enhanced odor tenacity, a modified scent profile, or improved stability.

The process typically begins with the three-dimensional structure of the target molecule, in this case, this compound. Computational software is then used to make systematic modifications to this structure. For example, the length of the alkyl chains could be altered, the position of the double bonds could be shifted, or additional functional groups could be introduced.

Molecular docking is a key in silico technique that could be applied. If the olfactory receptor responsible for the perception of this compound's aroma were known, researchers could virtually "dock" the designed analogues into the receptor's binding site. This would allow them to predict the binding affinity of each analogue, which often correlates with odor intensity.

Hypothetical Analogues of this compound for In Silico Screening

| Analogue Name | Structural Modification from Parent Compound | Predicted Change in Property (Hypothetical) |

| 3-Methylbut-2-enyl tiglate | Isomerization of the ester side chain | Altered fruity and sweet notes |

| Prenyl 2-methylbutanoate | Saturation of the ester side chain double bond | Reduced sharpness, enhanced fruity character |

| 3-Methylbut-2-enyl 2-ethylacrylate | Substitution of methyl with an ethyl group | Increased molecular weight, potentially longer-lasting scent |

| Geranyl 2-methylisocrotonate | Extension of the alcohol-derived chain | More complex, potentially floral and citrus notes |

Once a set of promising analogues is identified through in silico screening, they can be prioritized for synthesis and experimental testing. This targeted approach is more efficient than traditional trial-and-error methods. The integration of machine learning with computer-aided molecular design (CAMD) is a powerful tool for designing novel fragrance molecules. mdpi.com

Role of 3 Methylbut 2 Enyl 2 Methylisocrotonate in Materials Science and Chemical Engineering

Utilization as a Monomer or Building Block in Polymer Synthesis

There is currently no substantial body of research or established industrial application demonstrating the use of 3-Methylbut-2-enyl 2-methylisocrotonate as a monomer or a primary building block in polymer synthesis. While esters are frequently employed in the creation of polymers like polyesters, the specific reactivity and suitability of this particular molecule for polymerization processes have not been detailed in available scientific literature. The potential for this compound to act as a precursor in the synthesis of more complex molecules is a general possibility for many organic compounds, but specific pathways and resulting materials involving this compound are not documented. ontosight.ai

Application in Novel Formulation Technologies

Information regarding the application of this compound in novel formulation technologies, such as microencapsulation, controlled-release systems, or as a specialty solvent, is not available in the reviewed sources. Although related ester compounds are sometimes used for their fragrance and flavoring properties, which can be part of a formulation, specific technological applications in materials science or advanced chemical formulations are not described. ontosight.ai

Process Design and Scalability Considerations for Industrial Production

Details concerning the process design, optimization, and scalability for the industrial production of this compound are proprietary or not published in the public domain. While market reports indicate that the compound is commercially available and tracked, the specific synthetic routes used for its manufacture at an industrial scale, the associated chemical engineering challenges, and scalability factors are not discussed in accessible technical or academic papers. marketpublishers.com The synthesis of similar esters often involves the esterification of an alcohol (in this case, 3-methylbut-2-en-1-ol or prenol) with a carboxylic acid (2-methylisocrotonic acid), but process-specific data for this compound is lacking. ontosight.ai

Environmental Fate and Sustainability Research for 3 Methylbut 2 Enyl 2 Methylisocrotonate

Biodegradation Pathways and Environmental Persistence

The environmental persistence of a fragrance ingredient is determined by its susceptibility to degradation in various environmental compartments, including soil, water, and the atmosphere. For 3-methylbut-2-enyl 2-methylisocrotonate, an unsaturated ester, the primary degradation pathways are expected to be hydrolysis and microbial degradation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This process can be catalyzed by acids or bases. chemguide.co.uk The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of microorganisms capable of producing esterase enzymes. The presence of unsaturation in both the alcohol and acid moieties of the ester may influence the rate of hydrolysis. rsc.orgresearchgate.net

Microbial Degradation: In soil and aquatic environments, microorganisms play a significant role in the breakdown of organic compounds. Terpenes and their derivatives are generally considered to be biodegradable. sci-hub.boxresearchgate.net The biodegradation of this compound would likely be initiated by the enzymatic hydrolysis of the ester bond, yielding 3-methylbut-2-en-1-ol (prenol) and 2-methylisocrotonic acid (tiglic acid). These smaller, more polar molecules can then be further metabolized by a wider range of microorganisms. The presence of unsaturation in these breakdown products can increase their biodegradability. researchgate.net

Atmospheric Persistence: As a volatile organic compound (VOC), this compound released into the atmosphere will primarily be degraded through reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). acs.orgresearchgate.netepa.gov The presence of carbon-carbon double bonds in the molecule makes it particularly reactive towards these atmospheric oxidants, suggesting a relatively short atmospheric lifetime, likely on the order of hours. acs.org This rapid degradation prevents long-range transport and accumulation in the atmosphere. The products of these atmospheric reactions will be smaller, more oxygenated compounds that can be removed from the atmosphere through wet and dry deposition.

Environmental Persistence Summary:

| Environmental Compartment | Primary Degradation Pathway(s) | Expected Persistence |

| Soil and Water | Microbial degradation (hydrolysis) | Low to moderate |

| Atmosphere | Photochemical oxidation (reaction with •OH, O₃, NO₃•) | Low |

Life Cycle Assessment of Production and Usage

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life. perfumerflavorist.com For this compound, an LCA would consider the environmental burdens associated with its synthesis, incorporation into consumer products, use phase, and eventual disposal.

Production Phase: The environmental impact of the production of this compound is highly dependent on the chosen synthesis route and the origin of the raw materials.

Petrochemical-based Synthesis: Traditional chemical synthesis often relies on fossil fuel-derived starting materials. This route typically involves significant energy consumption and may generate hazardous waste streams, contributing to a higher carbon footprint. greenerlocals.comenvynature.org

Bio-based Synthesis: The use of renewable feedstocks, such as terpenes and terpenoids from plant sources or microbial fermentation, offers a more sustainable alternative. mdpi.comnih.govresearchgate.net The environmental profile of bio-based production is influenced by factors such as land use, water consumption, and the energy required for extraction and purification. cosmeticsbusiness.com

A comparative analysis of different fragrance ingredients has shown a wide range of environmental impacts, with renewable-based ingredients not always having a lower impact than their fossil-based counterparts. rsc.orgbohrium.comrsc.org

Usage Phase: During the use of products containing this compound, the primary environmental release is through volatilization into the atmosphere. As discussed in the previous section, the compound is expected to degrade relatively quickly in the atmosphere. acs.org When washed off, it enters wastewater systems where it can be subjected to biodegradation.

End-of-Life Phase: The ultimate fate of the degradation products will depend on the specific environmental conditions. Complete mineralization to carbon dioxide and water is the ideal outcome.

Key Environmental Impact Categories for Fragrance Ingredients:

| Life Cycle Stage | Key Environmental Considerations |

| Raw Material Acquisition | Fossil fuel depletion vs. land and water use for biomass |

| Manufacturing | Energy consumption, solvent use, waste generation |

| Product Formulation | Use of other potentially harmful ingredients |

| Use Phase | Volatilization and release to wastewater |

| End-of-Life | Biodegradability and potential for ecotoxicity of metabolites |

Strategies for Sustainable Production and Waste Minimization

The fragrance industry is increasingly adopting green chemistry principles and sustainable practices to reduce its environmental footprint. premiumbeautynews.comcarrementbelle.comsymrise.com These strategies are directly applicable to the production of this compound.

Sustainable Production Strategies:

Use of Renewable Feedstocks: Sourcing the precursor alcohol (3-methylbut-2-en-1-ol) and acid (2-methylisocrotonic acid) from renewable sources is a key strategy. This can involve utilizing by-products from other industries, such as the pulp and paper or citrus juice industries, in a circular economy approach. symrise.comnih.gov Microbial fermentation to produce these precursors is also a promising and sustainable route. mdpi.comnih.gov

Green Chemistry in Synthesis: The application of green chemistry principles can significantly reduce the environmental impact of the synthesis process. This includes:

Catalysis: Employing highly efficient and selective catalysts to minimize energy consumption and by-product formation. Biocatalysis, using enzymes, offers a mild and environmentally benign alternative to traditional chemical catalysts. acs.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Energy Efficiency: Implementing energy-efficient technologies in the production process, such as using renewable energy sources and optimizing reaction conditions to reduce heating and cooling requirements. vriaroma.comvriaroma.com

Waste Minimization Strategies:

Waste Valorization: Treating waste streams as a source of valuable co-products. For example, biomass waste from the extraction of natural raw materials can be used to produce biofuels or other chemicals. mdpi.combath.ac.uk

Process Optimization: Continuously improving production processes to increase yields and reduce the generation of waste at the source.

Recycling and Reuse: Implementing closed-loop systems for solvents and water to minimize fresh resource consumption and wastewater discharge. vriaroma.comsigmadafclarifiers.com

Table of Sustainable Practices in Fragrance Ingredient Production:

| Strategy | Description | Benefit |

| Renewable Feedstocks | Utilizing plant-derived materials or microbial fermentation products. | Reduces reliance on fossil fuels, can lower carbon footprint. |

| Biocatalysis | Using enzymes for chemical transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Waste Upcycling | Converting by-products and waste into valuable materials. bath.ac.uk | Promotes a circular economy, reduces landfill waste. |

| Energy Optimization | Implementing energy-saving technologies and renewable energy. | Reduces greenhouse gas emissions and operational costs. |

By integrating these strategies, the production of this compound can be aligned with the principles of sustainability, meeting consumer demand for environmentally friendly fragrance ingredients.

Computational and Theoretical Chemistry Studies on 3 Methylbut 2 Enyl 2 Methylisocrotonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-methylbut-2-enyl 2-methylisocrotonate, methods like Density Functional Theory (DFT) would be utilized to model its electronic structure and predict its reactivity.

Detailed research findings from such a study would typically involve the calculation of several key parameters. The geometry of the molecule would first be optimized to find its most stable three-dimensional structure. Following this, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, a Natural Bond Orbital (NBO) analysis could be performed to understand charge distribution and intramolecular interactions. This would reveal the partial atomic charges on each atom, providing insight into the molecule's polarity and the nature of its chemical bonds. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, derived from these calculations, would offer a quantitative measure of the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the presence of several single bonds, this compound can exist in various conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. By simulating the motion of the atoms over time, MD can reveal the preferred shapes of the molecule and the energy barriers between different conformations.

An MD simulation would typically involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for every atom in the system. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory would identify the most stable conformers and the dihedral angle distributions that govern the molecule's flexibility. This information is vital for understanding how the molecule might interact with other molecules, such as receptors in a biological system.

Table 2: Illustrative Output from a Molecular Dynamics Simulation

| Property | Description of Findings |

|---|---|

| Dominant Conformers | Identification of the most populated low-energy conformations. |

| Dihedral Angle Profiles | Probability distributions for key rotatable bonds. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule. |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can also predict the spectroscopic properties of this compound, which can be invaluable for its experimental identification and characterization. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the molecule's UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption. Similarly, vibrational frequencies can be computed to predict the appearance of its Infrared (IR) and Raman spectra. The calculated nuclear magnetic shieldings can be used to predict the ¹H and ¹³C NMR chemical shifts.

In addition to spectroscopic prediction, computational chemistry can be employed to explore potential reaction pathways. By mapping the potential energy surface, transition states for various reactions, such as hydrolysis or oxidation, can be located. The calculation of activation energies for these pathways would provide insights into the reaction kinetics and help to predict the most likely products under different conditions. This is particularly useful for understanding the degradation or metabolic fate of the compound.

Table 3: Example of Predicted Spectroscopic and Reactivity Data

| Analysis Type | Predicted Data | Application |

|---|---|---|

| UV-Vis Spectrum | Wavelength of maximum absorption (λmax). | Identification and quantification. |

| IR Spectrum | Key vibrational frequencies and their assignments. | Structural elucidation. |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts. | Detailed structural analysis. |

Future Research Directions and Unanswered Questions Regarding 3 Methylbut 2 Enyl 2 Methylisocrotonate

Emerging Methodologies for Synthesis and Advanced Characterization

A significant hurdle in studying rare or novel natural products is obtaining sufficient quantities for analysis. The future synthesis and characterization of 3-Methylbut-2-enyl 2-methylisocrotonate will likely depend on cutting-edge techniques that offer greater efficiency, sustainability, and precision.

Emerging Synthetic Approaches: Traditional chemical synthesis of terpene esters can be complex and may result in low yields. nih.gov However, modern synthetic biology and biocatalysis present promising alternatives. Engineered microorganisms, such as yeast (Saccharomyces cerevisiae), are increasingly being used as cellular factories for producing terpenes and their derivatives. mdpi.comresearchgate.net Future research could focus on developing a yeast strain engineered with the necessary biosynthetic pathways to produce this compound. This approach offers the advantages of sustainability and scalability over conventional methods. researchgate.net Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical reactions, could be employed to synthesize the target molecule and its analogs with high specificity. umich.edu

Advanced Characterization Techniques: Given its presumed volatility as a small terpene ester, advanced analytical techniques are essential for the unambiguous identification and structural elucidation of this compound. While Gas Chromatography-Mass Spectrometry (GC-MS) remains a standard for analyzing volatile organic compounds (VOCs) nih.govthermofisher.com, high-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) and Orbitrap-MS offer superior mass accuracy, allowing for the determination of the elemental composition. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for definitive structure confirmation. researchgate.net Advanced 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, would be required to assign the precise connectivity of atoms within the molecule, a critical step that has been successfully used for other prenylated compounds and complex natural extracts. nih.govnih.gov

| Technique | Information Provided | Specific Application for this compound |

| GC-HRMS (e.g., GC-TOF) | Retention time, accurate mass, elemental composition, fragmentation pattern. | Separation from complex mixtures (e.g., natural extracts), confirmation of molecular formula, and initial structural hypothesis based on fragmentation. nih.govmdpi.com |

| Multidimensional NMR (COSY, HSQC, HMBC) | Through-bond proton-proton and proton-carbon correlations. | Unambiguous assignment of all proton and carbon signals and confirmation of the ester linkage between the 3-methylbut-2-enol and 2-methylisocrotonic acid moieties. researchgate.netnih.gov |

| Synthetic Biology (e.g., Engineered Yeast) | Sustainable and scalable production of the target compound. | Development of a microbial chassis for the de novo synthesis of the compound, enabling further biological studies. mdpi.comresearchgate.net |

Potential for Discovery of Novel Biological Roles

The structural features of this compound—a combination of a prenyl group and a derivative of crotonic acid—suggest several plausible, yet unexplored, biological functions.

Esters are common in nature, often serving as signaling molecules (semiochemicals) in insects. eg.netmdpi.com For instance, the structurally related compound 3-methylbut-2-enyl butanoate has been identified as a male aggregation pheromone in the bronze bug, Thaumastocoris peregrinus. researchgate.net This raises the compelling question of whether this compound could also function as a pheromone (mediating intraspecific communication) or an allelochemical, such as a kairomone (benefiting the receiver) or an allomone (benefiting the emitter). eg.net Investigating its role in insect behavior could open new avenues for developing species-specific and environmentally benign pest management strategies. researchgate.netnih.gov

Beyond chemical ecology, the vast structural diversity of terpenes and their esters corresponds to a wide array of pharmacological activities. nih.gov Many terpenes exhibit cytotoxic, anti-inflammatory, antimicrobial, or antiviral properties. espublisher.comespublisher.com Future research should involve screening this compound against various cell lines and pathogens to uncover potential therapeutic applications. The prenyl moiety, in particular, is a common feature in bioactive natural products and can be crucial for their interaction with biological targets. mdpi.com

| Potential Biological Role | Basis for Hypothesis | Research Approach |

| Insect Semiochemical (Pheromone/Kairomone) | Structural similarity to known insect pheromones like 3-methylbut-2-enyl butanoate. researchgate.net | Gas Chromatography-Electroantennography (GC-EAD) to test for insect antennal responses; behavioral assays (e.g., olfactometer studies). |

| Antimicrobial/Antifungal Agent | Terpenes and esters are known classes of natural products with antimicrobial activity. | In vitro screening against a panel of pathogenic bacteria and fungi. |

| Cytotoxic/Anticancer Agent | Many natural products, including terpene derivatives, exhibit antiproliferative activity. espublisher.com | Screening against various cancer cell lines (e.g., HeLa cells) using assays like the MTT assay. espublisher.com |

Interdisciplinary Research Opportunities and Collaborative Frameworks

The comprehensive study of a novel natural product like this compound necessitates a multifaceted, interdisciplinary approach. Progress is contingent on the formation of collaborative frameworks that bridge traditionally separate scientific fields. researchgate.net

The initial discovery or synthesis of the compound lies in the domain of synthetic and natural product chemistry . northwestern.edust-andrews.ac.uk Once the molecule is available, its potential role as a semiochemical would require the expertise of chemical ecologists and entomologists to design and interpret behavioral experiments. mdpi.com Exploring its pharmacological potential would bring in pharmacologists , microbiologists , and cancer cell biologists to conduct bioactivity screening and elucidate mechanisms of action. umich.edufau.edu

Effective research frameworks would likely involve partnerships between academic institutions and industry. Academic labs are often at the forefront of discovery and methodological development, while industry partners can provide resources for high-throughput screening, process optimization, and potential commercialization. northwestern.edust-andrews.ac.uk International collaborations can also play a crucial role, particularly in the context of bioprospecting and sharing access to unique biodiversity and specialized technologies. acs.org The creation of shared libraries of novel compounds, accessible to diverse research groups, could accelerate the pace of discovery for molecules like this compound. fau.edu

Ultimately, the journey from a chemical structure on a page to a molecule with a known function is a collaborative one. The unanswered questions surrounding this compound represent not just a gap in knowledge, but an opportunity for synergistic scientific exploration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methylbut-2-enyl 2-methylisocrotonate with high purity, and how can isomer formation be minimized during synthesis?

- Methodology : Synthesis typically involves esterification between 3-methylbut-2-enol and 2-methylisocrotonic acid under acid catalysis (e.g., sulfuric acid). To minimize isomerization:

- Use low temperatures (<40°C) to reduce thermal rearrangement.

- Employ inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via gas chromatography (GC) with flame ionization detection (FID) to track intermediates and byproducts .

- Purify via fractional distillation under reduced pressure, with GC-MS confirmation of final product purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Identify olefinic protons (δ 5.1–5.4 ppm for the 3-methylbut-2-enyl group) and ester carbonyl (δ 170–175 ppm). Confirm stereochemistry via coupling constants (e.g., trans-olefin: J = 15–16 Hz).

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and conjugated C=C stretch (~1650 cm⁻¹).

- Mass Spectrometry (EI-MS) : Base peak at m/z corresponding to the molecular ion (e.g., calculated [M⁺] for C₁₀H₁₄O₂: 166.26). Cross-reference with fragmentation patterns of analogous esters .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO) for reactivity prediction.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes in xanthone biosynthesis pathways). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

- Validation : Compare computational results with experimental kinetic studies (e.g., enzyme inhibition assays) to refine models .

Q. What strategies are effective for resolving contradictions in spectral data (e.g., NMR vs. computational predictions) for 3-methylbut-2-enyl derivatives?

- Methodology :

- Dynamic NMR (DNMR) : Detect slow conformational exchanges (e.g., restricted rotation in esters) by variable-temperature NMR.

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns and confirm assignments.

- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures.

- Statistical Analysis : Apply multivariate regression to correlate experimental shifts with computed chemical shieldings (e.g., using Gaussian NMR prediction modules) .

Q. How can researchers design experiments to analyze the degradation pathways of this compound under environmental conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to UV light, humidity, and variable pH (4–10) in controlled chambers. Monitor degradation via HPLC-UV/HRMS.

- Isotope Ratio Mass Spectrometry (IRMS) : Track ¹³C/¹²C ratios to identify abiotic vs. biotic degradation mechanisms.

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict half-lives based on substituent effects .

Data Analysis & Contradiction Management

Q. When encountering conflicting bioactivity results (e.g., antioxidant assays vs. cytotoxicity), what statistical approaches can reconcile these discrepancies?

- Methodology :

- Dose-Response Analysis : Use nonlinear regression (Hill equation) to model IC₅₀/EC₅₀ values and identify biphasic effects.

- Principal Component Analysis (PCA) : Reduce dimensionality of bioactivity datasets to isolate confounding variables (e.g., solvent polarity, cell line variability).

- Meta-Analysis : Pool data from multiple assays (e.g., DPPH, FRAP, MTT) and apply random-effects models to assess heterogeneity .

Q. What experimental controls are critical when studying the enantioselective synthesis of this compound?

- Methodology :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess (ee).

- Racemic Controls : Synthesize and test racemic mixtures to distinguish intrinsic activity from enantioselective effects.

- Circular Dichroism (CD) : Validate absolute configurations by comparing experimental CD spectra with TD-DFT simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products